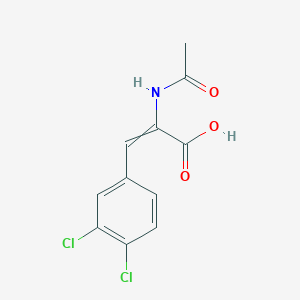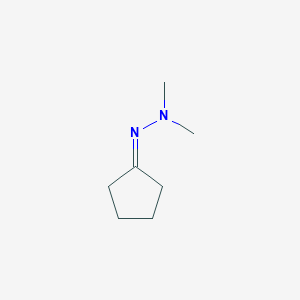
Methyl 6-bromohexanoate
概述
描述
Methyl 6-bromohexanoate is an organic compound with the molecular formula C7H13BrO2. It is a colorless to pale yellow liquid with a distinctive odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 6-bromohexanoate can be synthesized through the esterification of 6-bromohexanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalyst such as sulfuric acid or hydrochloric acid to yield the ester .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous distillation to remove the water formed during the reaction, ensuring the complete conversion of the acid to the ester .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols
Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Hydrolysis: The ester can be hydrolyzed back to 6-bromohexanoic acid and methanol in the presence of a strong acid or base
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like ethanol or water
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF)
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) in aqueous solutions
Major Products:
Substitution: Products depend on the nucleophile used, such as 6-hydroxyhexanoate, 6-aminohexanoate, or 6-thiohexanoate
Reduction: 6-bromohexanol
Hydrolysis: 6-bromohexanoic acid and methanol
科学研究应用
Methyl 6-bromohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: It serves as a building block in the synthesis of biologically active molecules and probes for studying biological processes
Medicine: It is involved in the development of drug candidates and active pharmaceutical ingredients (APIs)
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants
作用机制
The mechanism of action of methyl 6-bromohexanoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s reactivity and properties .
相似化合物的比较
Methyl 6-bromohexanoate can be compared with other similar compounds such as:
Methyl 6-chlorohexanoate: Similar in structure but with a chlorine atom instead of bromine. .
Methyl 6-iodohexanoate: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions compared to this compound
Methyl 6-fluorohexanoate: The presence of a fluorine atom significantly alters its chemical properties and reactivity
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound in organic synthesis and industrial applications .
属性
IUPAC Name |
methyl 6-bromohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLVAMSNNZMHSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400224 | |
| Record name | Methyl 6-bromohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14273-90-6 | |
| Record name | Methyl 6-bromohexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14273-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexanoic acid, 6-bromo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Methyl 6-bromohexanoate in chemical synthesis?
A1: this compound serves as a versatile building block in organic synthesis. Its primary function stems from its reactivity as an alkylating agent. The molecule readily participates in nucleophilic substitution reactions, enabling the introduction of its six-carbon chain into various molecular frameworks.
- Keto esters: It acts as a precursor to Methyl 7-oxoheptanoate and Methyl 7-oxooctanoate through its reaction with Disodium Tetracarbonylferrate. This reaction highlights its utility in forming key intermediates for synthesizing complex molecules. []
- Pyrimidine-based hydroxamic acids: These compounds, potential Histone Deacetylase (HDAC) inhibitors, are synthesized using this compound as a starting material. The compound undergoes alkylation with 2-(alkylthio)pyrimidin-4(3H)-ones followed by a series of transformations to yield the desired hydroxamic acids. []
- Graphene derivatives: this compound plays a crucial role in the functionalization of graphene. It participates in reductive alkylation reactions, leading to the exfoliation of graphite and the production of high-quality graphene sheets. []
Q2: How does the structure of this compound contribute to its reactivity?
A2: The reactivity of this compound is largely attributed to the presence of the bromine atom at the terminal carbon of its hexyl chain. This bromine atom serves as a good leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of both the bromine atom and the ester group further enhances the electrophilicity of the terminal carbon, making it susceptible to attack by nucleophiles.
Q3: Are there any studies exploring the structure-activity relationship (SAR) of compounds derived from this compound?
A3: Yes, research on pyrimidine-based hydroxamic acids, synthesized using this compound, provides insights into SAR. A study investigating their HDAC inhibitory activity revealed that varying the length of the methylene bridge connecting the hydroxamic acid residue to the pyrimidine ring significantly influenced potency. [] This finding highlights the importance of the alkyl chain length, originating from this compound, in determining the biological activity of the final compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
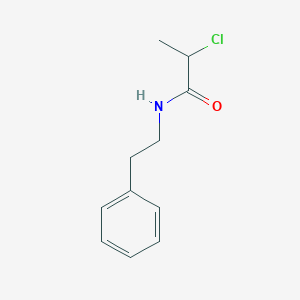

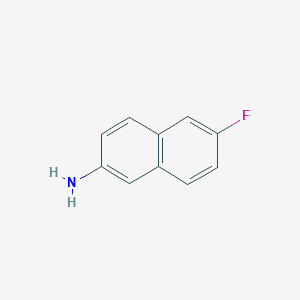

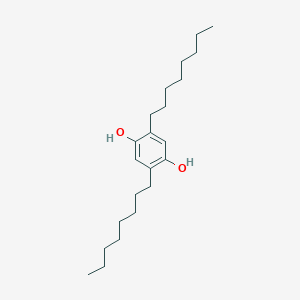
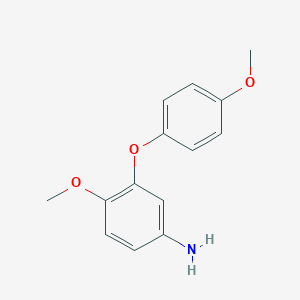
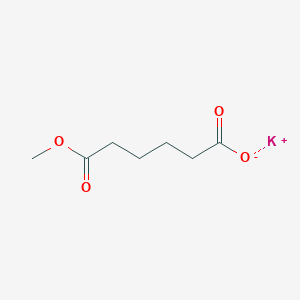

![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)


